Chemical structure and molecular weight of N-benzyl-3-(2,4-dimethylphenyl)acrylamide
Chemical structure and molecular weight of N-benzyl-3-(2,4-dimethylphenyl)acrylamide
An In-depth Technical Guide on N-benzyl-3-(2,4-dimethylphenyl)acrylamide
This guide provides a comprehensive technical overview of N-benzyl-3-(2,4-dimethylphenyl)acrylamide, a compound of interest in synthetic chemistry and potentially in drug discovery. We will delve into its chemical structure, molecular weight, a plausible synthetic route with mechanistic insights, and methods for its characterization.
Core Molecular Attributes
The fundamental characteristics of a molecule dictate its physical properties, reactivity, and potential biological interactions. Here, we define the core attributes of N-benzyl-3-(2,4-dimethylphenyl)acrylamide.
Chemical Structure
N-benzyl-3-(2,4-dimethylphenyl)acrylamide is a substituted acrylamide featuring an N-benzyl group and a 3-(2,4-dimethylphenyl) group. The systematic nomenclature defines the precise arrangement of these functionalities around the acrylamide core.
The molecular structure is as follows:
(Image generated for illustrative purposes)
This structure is characterized by a central α,β-unsaturated amide system. The nitrogen atom of the amide is substituted with a benzyl group, and the β-carbon of the acryloyl moiety is substituted with a 2,4-dimethylphenyl group.
Molecular Formula and Weight
Based on the chemical structure, the molecular formula and corresponding molecular weight have been determined. These values are critical for quantitative analysis, including reaction stoichiometry and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₈H₁₉NO |
| Average Molecular Weight | 265.358 g/mol [1] |
| Monoisotopic Molecular Weight | 265.1467 g/mol [2][3][4][5] |
The molecular formula C₁₈H₁₉NO is confirmed by supplier technical specifications.[1][6]
Synthesis and Mechanistic Considerations
While multiple synthetic routes can be envisioned for the preparation of N-benzyl-3-(2,4-dimethylphenyl)acrylamide, a common and reliable approach involves the amidation of a corresponding carboxylic acid or its activated derivative. Phenylacrylamide derivatives, in general, have broad applications in the preparation of heterocyclic compounds and have been studied for various biological activities.[7]
Proposed Synthetic Pathway: Amide Coupling
A robust method for forming the amide bond is the reaction between 3-(2,4-dimethylphenyl)acrylic acid and benzylamine, facilitated by a peptide coupling agent.
Overall Reaction:
(CH₃)₂C₆H₃CH=CHCOOH + C₆H₅CH₂NH₂ ---(Coupling Agent)--> (CH₃)₂C₆H₃CH=CHCONHCH₂C₆H₅ + H₂O
The choice of coupling agent is critical for high yield and purity, minimizing side reactions. Agents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are commonly employed.
Experimental Protocol: Synthesis via EDCI/HOBt Coupling
This protocol outlines a standard procedure for the synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.
Step-by-Step Methodology:
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Reactant Dissolution: Dissolve 3-(2,4-dimethylphenyl)acrylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
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Activation: Cool the solution to 0 °C in an ice bath. Add EDCI (1.2 eq) portion-wise and stir the mixture for 20 minutes to activate the carboxylic acid.
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Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the proposed synthetic protocol.
Caption: Workflow for the synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide.
Analytical Characterization
To confirm the identity and purity of the synthesized N-benzyl-3-(2,4-dimethylphenyl)acrylamide, a combination of spectroscopic and spectrometric techniques should be employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number of different types of protons and their local chemical environments. Expected signals would include aromatic protons from the benzyl and dimethylphenyl groups, vinyl protons, a broad signal for the amide N-H, a doublet for the benzylic CH₂, and singlets for the two methyl groups.
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¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, aromatic carbons, vinyl carbons, the benzylic carbon, and the methyl carbons.
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Mass Spectrometry
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High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition. The experimentally determined exact mass should match the theoretical monoisotopic mass of C₁₈H₁₉NO (265.1467 Da) within a narrow margin of error (typically < 5 ppm).
Potential Applications and Further Research
Substituted acrylamides are a class of compounds with diverse applications. They serve as important monomers in polymer chemistry and are scaffolds of interest in medicinal chemistry.[8] For instance, various phenylacrylamide derivatives have been synthesized and evaluated for their antioxidant properties.[7] The specific substitution pattern of N-benzyl-3-(2,4-dimethylphenyl)acrylamide may impart unique properties that warrant further investigation for potential biological activity or as a building block in materials science.
Future research could focus on:
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Screening for biological activities (e.g., antimicrobial, anticancer, anti-inflammatory).
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Polymerization to create novel materials with specific thermal or optical properties.
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Use as a synthetic intermediate for the construction of more complex molecular architectures.
References
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Desmethyldoxepin - the NIST WebBook. [Link]
-
Nordoxepin | C18H19NO | CID 4535 - PubChem - NIH. [Link]
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DESMETHYLDOXEPIN, (E)- - gsrs. [Link]
-
(E)-N-Benzyl-2-cyano-3-phenylacrylamide - PMC - NIH. [Link]
-
Synthesis of N-phenylacrylamide - PrepChem.com. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
DESMETHYLDOXEPIN, (E)- - Inxight Drugs. [Link]
-
N-Benzylmethacrylamide | C11H13NO | CID 76691 - PubChem - NIH. [Link]
- CN102531941B - Synthesis method of N-benzylacrylamide - Google P
- CN102531941A - Synthesis method of N-benzylacrylamide - Google P
- US4569901A - Poly(N-benzyl acrylamide)
Sources
- 1. Benzyl acrylamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. Desmethyldoxepin [webbook.nist.gov]
- 3. Nordoxepin | C18H19NO | CID 4535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. DESMETHYLDOXEPIN, (E)- [drugs.ncats.io]
- 6. N-BENZYL-3-(2,4-DIMETHYL-PHENYL)-ACRYLAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. (E)-N-Benzyl-2-cyano-3-phenylacrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4569901A - Poly(N-benzyl acrylamide) polymer containing negative photoresist compositions - Google Patents [patents.google.com]
